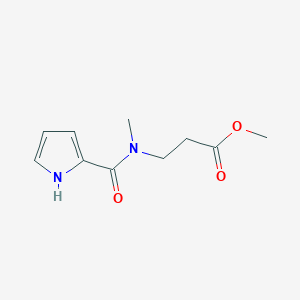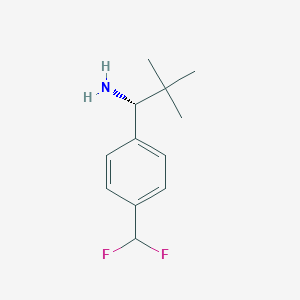
(R)-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl phenyl sulfone . The reaction conditions often involve the use of a base and a solvent under controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of ®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylated Compounds: These compounds have a single fluorine atom attached to the methyl group, offering different reactivity and properties.
Uniqueness
®-1-(4-(difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific fluorine-related effects, such as increased metabolic stability and enhanced binding affinity.
Propriétés
Formule moléculaire |
C12H17F2N |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
(1R)-1-[4-(difluoromethyl)phenyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-12(2,3)10(15)8-4-6-9(7-5-8)11(13)14/h4-7,10-11H,15H2,1-3H3/t10-/m0/s1 |
Clé InChI |
RNCNELZUUNXHAD-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)F)N |
SMILES canonique |
CC(C)(C)C(C1=CC=C(C=C1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


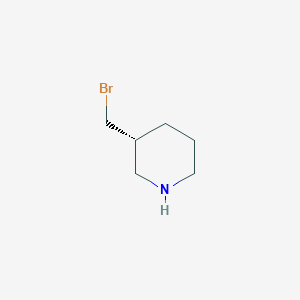
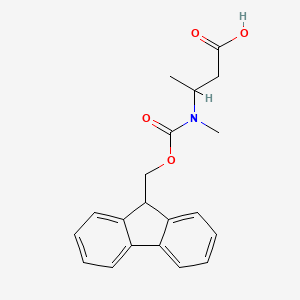
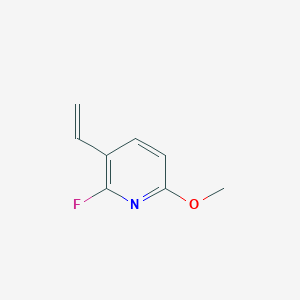
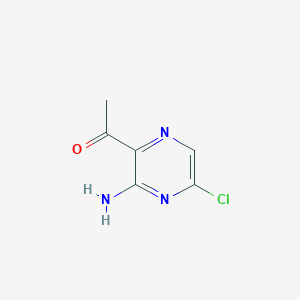
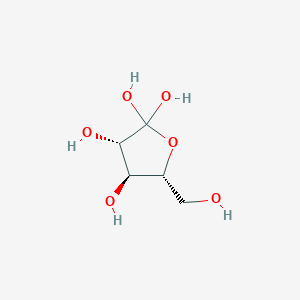
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)

![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
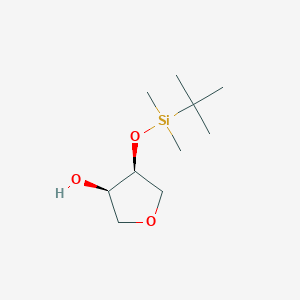

![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)

![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
